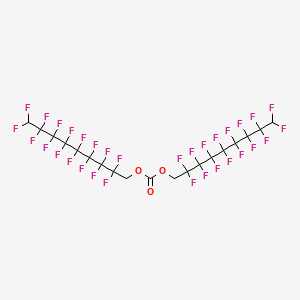
Bis(1H,1H,9H-perfluorononyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1H,1H,9H-perfluorononyl) carbonate is a fluorinated organic compound with the molecular formula C_20H_10F_18O_3 and a molecular weight of 890.20 g/mol . This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H,1H,9H-perfluorononyl) carbonate typically involves the reaction of perfluorononyl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Bis(1H,1H,9H-perfluorononyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form perfluorononyl alcohol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the reaction rate being influenced by the pH of the solution.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include perfluorononyl derivatives with different functional groups.
Hydrolysis Products: The primary products of hydrolysis are perfluorononyl alcohol and carbon dioxide.
科学的研究の応用
Bis(1H,1H,9H-perfluorononyl) carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce perfluorononyl groups into molecules, enhancing their stability and hydrophobicity.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems, where its stability and resistance to metabolic degradation are advantageous.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, which benefit from its thermal and chemical stability.
作用機序
The mechanism by which Bis(1H,1H,9H-perfluorononyl) carbonate exerts its effects is primarily through its ability to form stable, hydrophobic interactions with other molecules. The perfluorononyl groups provide a high degree of fluorination, which enhances the compound’s resistance to chemical and thermal degradation. This stability is crucial for its applications in various fields, including materials science and pharmaceuticals.
類似化合物との比較
Similar Compounds
- Bis(1H,1H,9H-perfluorononyl) ether
- Bis(1H,1H,9H-perfluorononyl) ketone
- Bis(1H,1H,9H-perfluoronononyl) ester
Uniqueness
Compared to similar compounds, Bis(1H,1H,9H-perfluoronononyl) carbonate stands out due to its carbonate functional group, which imparts unique reactivity and stability. The presence of the carbonate group allows for specific chemical transformations that are not possible with ethers, ketones, or esters. Additionally, the high degree of fluorination in Bis(1H,1H,9H-perfluoronononyl) carbonate provides exceptional thermal and chemical resistance, making it a valuable compound for advanced applications.
特性
分子式 |
C19H6F32O3 |
|---|---|
分子量 |
890.2 g/mol |
IUPAC名 |
bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) carbonate |
InChI |
InChI=1S/C19H6F32O3/c20-3(21)8(28,29)12(36,37)16(44,45)18(48,49)14(40,41)10(32,33)6(24,25)1-53-5(52)54-2-7(26,27)11(34,35)15(42,43)19(50,51)17(46,47)13(38,39)9(30,31)4(22)23/h3-4H,1-2H2 |
InChIキー |
HSRAOQHBGBPONG-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


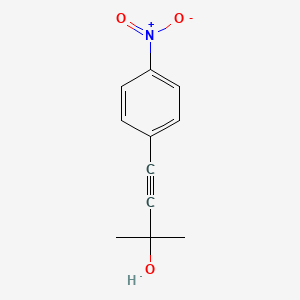
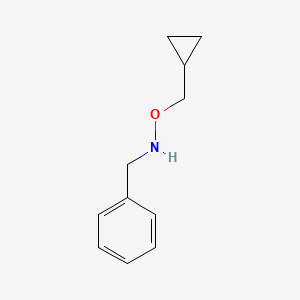

![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
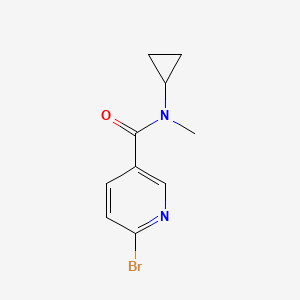

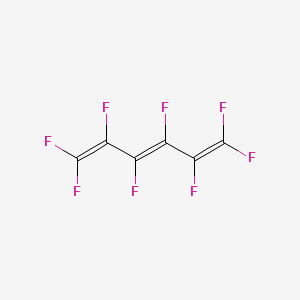
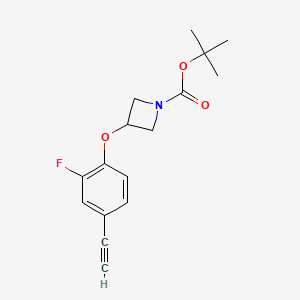
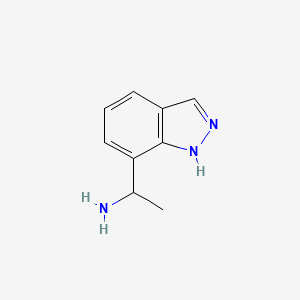

![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)
![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
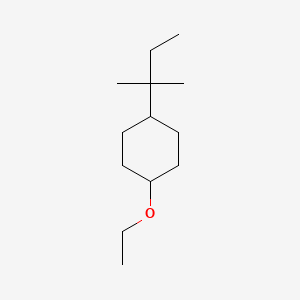
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
